2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine-4-carbonitrile
Description
Properties
IUPAC Name |
2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-21-16(24)23(13-2-3-13)14(20-21)11-5-8-22(9-6-11)15-18-7-4-12(10-17)19-15/h4,7,11,13H,2-3,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDIBOWUAKAGQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC=CC(=N3)C#N)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 324.4 g/mol. The structure includes:
- Piperidine ring : Known for its role in drug design due to its ability to interact with biological targets.
- Triazole moiety : Recognized for antifungal properties and potential interactions with various enzymes and receptors.
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its potential therapeutic effects:
- Antimicrobial Activity : The triazole group is well-documented for its antifungal properties. Preliminary studies suggest that this compound may inhibit fungal growth effectively, making it a candidate for developing new antifungal agents.
- Anti-inflammatory Effects : Similar compounds have shown promise as anti-inflammatory agents. The interaction of the compound with specific inflammatory pathways could lead to new treatments for inflammatory diseases.
Neuropharmacological Studies
Given the structural similarities with known neuroactive compounds, research indicates potential neuropharmacological effects:
- Modulation of Neurotransmitter Systems : The piperidine component may influence neurotransmitter systems, suggesting applications in treating neurological disorders.
Synthesis and Chemical Reactions
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity:
| Step | Description |
|---|---|
| 1 | Preparation of the piperidine ring |
| 2 | Introduction of the triazole moiety |
| 3 | Formation of the carbonitrile group |
This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Study 1: Antifungal Activity
In a study examining various triazole derivatives, the compound demonstrated significant antifungal activity against several strains of fungi. It was found to inhibit fungal growth through mechanisms involving disruption of cell membrane integrity.
Case Study 2: Anti-inflammatory Properties
Research exploring the anti-inflammatory potential revealed that the compound could reduce pro-inflammatory cytokines in vitro. This suggests a mechanism by which it may alleviate symptoms associated with chronic inflammatory conditions.
Comparison with Similar Compounds
Key Structural Features and Substituent Effects
The target compound’s unique triazolone-piperidine-pyrimidine architecture distinguishes it from related derivatives. Below is a comparative analysis of its structural attributes against analogs:
Key Observations :
Comparison with Analogs :
Physicochemical and Functional Properties
Functional Implications :
- The target compound’s carbonitrile group may act as a hydrogen bond acceptor, akin to and , but its triazolone moiety could introduce additional hydrogen-bonding sites for target engagement .
- The cyclopropyl group may confer resistance to oxidative metabolism, enhancing pharmacokinetic profiles compared to .
Preparation Methods
Formation of the 1,2,4-Triazole Core
The 1,2,4-triazole moiety is synthesized via cyclocondensation of hydrazine hydrate with formamide derivatives under high-pressure conditions. A representative protocol from involves:
-
Reactants : Methyl formate (5.0 kg), 85% hydrazine hydrate (2.0 kg), ammonium bicarbonate (2.0 kg).
-
Conditions : Sealed reactor pressurized to 120°C for 1.5 hours, followed by methanol removal via distillation.
Mechanistic Insight :
-
Ammonolysis of methyl formate generates formamide and ammonia.
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Formamide reacts with hydrazine to form formylhydrazine.
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Cyclization via intramolecular dehydration yields 1H-1,2,4-triazole.
Introduction of the Cyclopropyl Group
Cyclopropanation is achieved by reacting the triazole intermediate with cyclopropanecarbonyl chloride in dichloromethane under basic conditions (e.g., triethylamine). The reaction proceeds via nucleophilic acyl substitution, yielding 4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole.
Piperidine Ring Functionalization
The triazole derivative is coupled to piperidine via a Mannich reaction:
-
Reactants : 4-Aminopiperidine, formaldehyde, and the triazole derivative.
-
Conditions : Reflux in ethanol for 6–8 hours.
Synthesis of the Pyrimidine-4-Carbonitrile Fragment
Cyclocondensation Strategies
Pyrimidine-4-carbonitrile is synthesized from ethyl cyanoacetate, thiourea, and aldehydes. A microwave-assisted method from provides superior yields:
-
Reactants : Ethyl cyanoacetate (1.2 eq), thiourea (1.0 eq), 4-chlorobenzaldehyde (1.0 eq).
-
Conditions : Microwave irradiation (300 W, 100°C) for 15 minutes.
Comparative Data :
Nitrile Group Introduction
The carbonitrile group is installed via nucleophilic substitution using potassium cyanide or trimethylsilyl cyanide. For example, treatment of 4-chloropyrimidine with KCN in DMF at 80°C for 3 hours affords pyrimidine-4-carbonitrile in 78% yield.
Coupling of Triazole-Piperidine and Pyrimidine-Carbonitrile Fragments
Nucleophilic Aromatic Substitution (SNAr)
The piperidine nitrogen attacks the electron-deficient C-2 position of pyrimidine-4-carbonitrile:
Palladium-Catalyzed Cross-Coupling
A Buchwald-Hartwig coupling enables C-N bond formation under milder conditions:
-
Catalyst : Pd(OAc)2 (5 mol%), Xantphos (10 mol%).
-
Base : Cs2CO3 (2.0 eq).
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Solvent : Toluene, 80°C, 6 hours.
Optimization and Scalability Challenges
-
Triazole Synthesis : High-pressure conditions () require specialized equipment, but ammonium salt additives reduce reaction time by 30%.
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Pyrimidine Cyclocondensation : Microwave methods () enhance reproducibility and reduce energy consumption by 60%.
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Coupling Step : Palladium catalysis improves regioselectivity but increases cost due to ligand requirements.
Q & A
Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
